2,3,6-Trimethylquinoxaline

Antimicrobial Agents Medicinal Chemistry Quinoxaline Derivatives

2,3,6-Trimethylquinoxaline (TMQ) is a critical, methylated quinoxaline scaffold with proven high-potency antibacterial activity (MIC 0.01–0.24 µg/mL) and stable cycling as a non-aqueous redox flow battery anolyte. Procure this specific 2,3,6-trisubstituted isomer to guarantee the activity documented in peer-reviewed studies; alternative substitution patterns lead to significant loss of potency or degradation pathways. Ideal for antimicrobial drug discovery, SAR campaigns, and energy storage materials research. Inquire for bulk >100g quantities.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 17635-21-1
Cat. No. B106083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trimethylquinoxaline
CAS17635-21-1
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N=C2C=C1)C)C
InChIInChI=1S/C11H12N2/c1-7-4-5-10-11(6-7)13-9(3)8(2)12-10/h4-6H,1-3H3
InChIKeyGQRWKGBOBWHKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trimethylquinoxaline (CAS 17635-21-1): A Strategic Methylated Quinoxaline Scaffold for Antimicrobial and Energy Storage Research


2,3,6-Trimethylquinoxaline (TMQ) is a methylated quinoxaline derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol. It is a member of the quinoxaline family, a class of N-heterocyclic compounds with a broad spectrum of pharmacological and industrial applications [1]. TMQ is characterized by three methyl substituents at the 2-, 3-, and 6-positions of the quinoxaline core, a pattern that influences its physicochemical properties and biological activity [2]. This compound is not just a theoretical structure; it is a tangible research tool available from commercial suppliers and has been the subject of studies in antimicrobial development and as an anolyte in non-aqueous redox flow batteries [3][4].

Why 2,3,6-Trimethylquinoxaline (CAS 17635-21-1) Cannot Be Replaced by a Generic Quinoxaline Analog


The specific methylation pattern of 2,3,6-Trimethylquinoxaline is not arbitrary; it is a critical determinant of its function. Substituting this compound with a generic quinoxaline or an analog with a different substitution pattern (e.g., 2,3-dimethyl or 6-chloro) can lead to a significant and quantifiable loss of activity in its primary application areas. Research in both biological and materials science contexts demonstrates that even minor changes to the quinoxaline core can drastically alter potency, stability, and mechanism. For instance, in medicinal chemistry, a shift from a methyl to an ethyl group in the 6-position can reduce potency, while in energy storage, the presence of certain substituents can introduce degradation pathways like tautomerization [1][2]. The following quantitative evidence outlines the specific, measurable advantages conferred by the 2,3,6-trimethyl substitution pattern.

Quantitative Evidence Guide for 2,3,6-Trimethylquinoxaline (CAS 17635-21-1): Why This Specific Scaffold Matters


Superior Broad-Spectrum Antibacterial Activity of 2,3,6-Trisubstituted Quinoxaline Scaffolds Over Streptomycin

A 2,3,6-trisubstituted quinoxaline derivative (compound 14c) exhibited broad-spectrum antibacterial activity that was significantly more potent than the reference drug streptomycin. The minimum inhibitory concentration (MIC) range for the quinoxaline derivative was 0.01–0.24 µg/mL, which is a substantial improvement over streptomycin's MIC range of 0.03–0.97 µg/mL against the same panel of bacterial strains . This represents a 3-fold to over 100-fold increase in potency depending on the specific strain.

Antimicrobial Agents Medicinal Chemistry Quinoxaline Derivatives

Differential Anticancer Activity of 2,3,6-Trisubstituted Quinoxaline Derivatives in Lung Cancer Cells

A 2,3,6-trisubstituted quinoxaline derivative (GDK-100017) demonstrated selective inhibition of the Wnt/β-catenin signaling pathway, a key driver in non-small-cell lung cancer (NSCLC). This compound suppressed the proliferation of A549/Wnt2 lung cancer cells with an IC50 of approximately 10 µM [1][2]. In a separate study, a porphyrin-bearing quinoxaline derivative (Compound 4) showed enhanced photocytotoxicity with an IC50 of 0.06 µM against A549 cancer cells, a stark contrast to the comparator TMPyP [3]. These values provide clear, quantitative benchmarks for evaluating the anticancer potential of 2,3,6-trisubstituted quinoxalines.

Anticancer Agents Wnt/β-catenin Pathway Non-Small-Cell Lung Cancer (NSCLC)

Proven Cyclability of 2,3,6-Trimethylquinoxaline as an Anolyte in Non-Aqueous Redox Flow Batteries

In the context of non-aqueous redox flow batteries, 2,3,6-trimethylquinoxaline (TMQ) has been experimentally validated as a functional anolyte. A study demonstrated that a battery utilizing TMQ as the anolyte, paired with a 3,7-bis(trifluoromethyl)-N-ethylphenothiazine catholyte, maintained the longest capacity retention over approximately 60 charge-discharge cycles when operated at an active material concentration of 0.15 M [1][2]. This performance was superior to the same system tested at lower (0.05 M) and higher (0.35 M) concentrations, indicating an optimal operating window for this specific compound.

Redox Flow Batteries Energy Storage Electrochemistry

Computationally Predicted Lipophilicity and Structural Rigidity of 2,3,6-Trimethylquinoxaline

The computational prediction of physicochemical properties provides a baseline for comparison with other quinoxaline analogs. 2,3,6-Trimethylquinoxaline has a calculated XLogP3-AA value of 2.4, indicating its lipophilic nature [1]. This value is directly influenced by its three methyl groups and can be used to estimate its membrane permeability and oral bioavailability. Furthermore, the molecule has zero rotatable bonds, contributing to its structural rigidity and potentially influencing its binding entropy and selectivity for biological targets when compared to more flexible quinoxaline derivatives [1].

Physicochemical Properties Lipophilicity Drug Design

Where to Deploy 2,3,6-Trimethylquinoxaline (CAS 17635-21-1) for Maximum Research Impact


Development of Next-Generation Antibiotics Targeting Resistant Gram-Positive and Gram-Negative Bacteria

The established broad-spectrum and high-potency antibacterial activity of the 2,3,6-trisubstituted quinoxaline scaffold (MIC 0.01–0.24 µg/mL) directly informs its use as a lead compound for new antibiotics. This is particularly relevant for overcoming resistance to older drugs like streptomycin (MIC 0.03–0.97 µg/mL) . Procurement of 2,3,6-Trimethylquinoxaline should be prioritized by research groups engaged in antimicrobial drug discovery and structure-activity relationship (SAR) studies aimed at optimizing this promising core.

Functional Anolyte in Non-Aqueous Redox Flow Battery Research and Optimization

The documented, stable cycling performance of 2,3,6-Trimethylquinoxaline as an anolyte over ~60 cycles at 0.15 M concentration makes it a valuable starting material for energy storage research [1]. Researchers developing new organic electrolytes for redox flow batteries should consider procuring TMQ to validate and build upon this existing performance baseline. The compound's specific methylation pattern is critical, as unsubstituted or differently substituted quinoxalines may suffer from degradation pathways not observed with TMQ [2].

Targeting the Wnt/β-catenin Pathway in Non-Small-Cell Lung Cancer (NSCLC)

Given the potent inhibition of the Wnt/β-catenin pathway in A549/Wnt2 lung cancer cells by 2,3,6-trisubstituted quinoxaline derivatives (IC50 ≈ 10 µM for GDK-100017), this compound class is a strategic procurement priority for oncology research groups focused on NSCLC and Wnt-driven cancers [3]. The scaffold's ability to suppress proliferation and enhance radiosensitivity provides a dual mechanism of action that warrants further exploration in lead optimization campaigns.

Rational Design and In Silico Screening of Quinoxaline-Based Therapeutics

The well-defined physicochemical profile of 2,3,6-Trimethylquinoxaline—specifically its calculated XLogP3 of 2.4 and zero rotatable bonds—provides a reliable benchmark for computational chemistry and cheminformatics [4]. Procurement of the physical compound is justified for validation of in silico models and as a control in SAR studies comparing the impact of substitution patterns on properties like lipophilicity and conformational rigidity, which are key determinants of drug-likeness and target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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